molecular formula C10H10O2 B186530 2-Methylcinnamic Acid CAS No. 939-57-1

2-Methylcinnamic Acid

Cat. No.: B186530
CAS No.: 939-57-1
M. Wt: 162.18 g/mol
InChI Key: RSWBWHPZXKLUEX-VOTSOKGWSA-N
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Description

Overview of Cinnamic Acid Derivatives in Academic Inquiry

Cinnamic acid and its derivatives are a significant class of organic compounds that are subjects of extensive academic and industrial research. nih.gov Naturally occurring in plants like cinnamon, as well as in fruits and vegetables, these compounds form the basis for a wide array of commercially important molecules. vulcanchem.comcinnamic-acid.com The core structure of cinnamic acid, featuring a benzene (B151609) ring attached to an acrylic acid group, lends itself to various modifications, resulting in a vast family of derivatives with diverse properties and applications. nih.govcinnamic-acid.com

In the realm of polymer science, cinnamic acid derivatives are valued as building blocks for advanced polymers such as polyesters and polyamides, which have applications ranging from industrial plastics to biomedical devices. scispace.com Furthermore, the inherent biological activities of these compounds have made them a focal point in medicinal chemistry. Researchers have explored their potential as antioxidant, antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. cinnamic-acid.comchemeo.com The nature and position of substituents on the cinnamic acid scaffold play a crucial role in determining the biological efficacy of the resulting derivatives. cinnamic-acid.com

Research Significance of 2-Methylcinnamic Acid

Among the numerous derivatives, this compound has emerged as a compound of particular interest in contemporary research. Its unique structure, with a methyl group at the ortho position of the phenyl ring, influences its chemical reactivity and biological interactions. vulcanchem.com This specific substitution has led to its investigation and use in several specialized areas of chemical synthesis and drug discovery.

One of the notable areas of research is its application as a precursor in the synthesis of complex molecules. For instance, it has been utilized as a starting reagent for the total synthesis of 22-hydroxyacuminatine, a cytotoxic alkaloid. sigmaaldrich.com Moreover, its derivatives are being explored for their potential therapeutic effects. Recent studies have involved the synthesis of amide derivatives of this compound, which have shown promise in experimental models of Parkinson's disease by demonstrating neuroprotective effects. sigmaaldrich.commdpi.comresearchgate.net The compound is also used in creating hybrid molecules, such as harmicines, which have been investigated for their antiplasmodial activity against malaria parasites. miguelprudencio.com These examples underscore the role of this compound as a valuable building block in the development of novel compounds with significant biological and pharmaceutical potential. mdpi.comtheaic.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-methylphenyl)prop-2-enoic acid
Source PubChem
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InChI

InChI=1S/C10H10O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWBWHPZXKLUEX-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901046
Record name NoName_96
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

939-57-1, 2373-76-4
Record name (2E)-3-(2-Methylphenyl)-2-propenoic acid
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Record name (E)-3-(2-Methylphenyl)-2-propenoic acid
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Record name o-Methylcinnamic acid
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Chemical and Physical Properties of 2 Methylcinnamic Acid

2-Methylcinnamic acid, with the IUPAC name (2E)-3-(2-methylphenyl)prop-2-enoic acid, is an α,β-unsaturated carboxylic acid. vulcanchem.com Its chemical structure consists of a phenyl ring with a methyl group substituent at the ortho-position and a conjugated propenoic acid side chain. vulcanchem.com The compound predominantly exists in the trans configuration due to the steric hindrance between the methyl group and the carboxylic acid. vulcanchem.com It is classified as a member of the cinnamic acids family. nih.gov

The physical and chemical properties of this compound are summarized in the interactive table below.

PropertyValue
Molecular Formula C₁₀H₁₀O₂ sigmaaldrich.com
Molecular Weight 162.19 g/mol sigmaaldrich.com
Appearance White to off-white crystalline powder cinnamic-acid.com
Melting Point 174-176 °C sigmaaldrich.com
Boiling Point 307.6 °C at 760 mmHg cinnamic-acid.com
Solubility Almost transparent in Methanol
Density 1.0281 g/cm³ (estimate)
InChI Key RSWBWHPZXKLUEX-VOTSOKGWSA-N sigmaaldrich.com
CAS Number 2373-76-4 sigmaaldrich.com

Synthesis and Manufacturing of 2 Methylcinnamic Acid

The synthesis of 2-Methylcinnamic acid can be achieved through several established organic reactions. While specific, large-scale manufacturing protocols are proprietary, laboratory-scale syntheses often adapt classical methods for creating cinnamic acid derivatives.

Common synthetic routes include:

Perkin Reaction: This method involves the condensation of 2-methylbenzaldehyde (B42018) with acetic anhydride (B1165640) in the presence of a weak base, such as anhydrous sodium acetate, which acts as a catalyst. vulcanchem.comuns.ac.id The reaction typically requires heating to proceed. asianpubs.org

Heck Reaction: A more modern approach involves the palladium-catalyzed coupling of an aryl halide with an alkene. For instance, the Heck reaction can be used for the stereoselective synthesis of α-methylcinnamic acid derivatives, which are structurally related to this compound. orgsyn.org This powerful carbon-carbon bond-forming process is noted for its functional group tolerance. orgsyn.org

Knoevenagel Condensation: This reaction uses 2-methylbenzaldehyde and malonic acid, often with a base like piperidine (B6355638) as a catalyst, to form the desired product. vulcanchem.com

Suzuki Coupling Reaction: this compound can also be synthesized via a Suzuki coupling reaction, for example, between 2-chlorocinnamic acid and another suitable coupling partner in the presence of a ruthenium complex.

Spectroscopic Analysis of 2 Methylcinnamic Acid

The structural elucidation of 2-Methylcinnamic acid is routinely confirmed using various spectroscopic techniques. The data from these analyses provide a unique fingerprint of the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance): In the ¹H NMR spectrum, characteristic signals would be expected for the aromatic protons, the vinylic protons of the propenoic acid chain, and the methyl group protons. The coupling constants between the vinylic protons are indicative of the trans stereochemistry of the double bond.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct peaks for each of the ten carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, the vinylic carbons, and the methyl carbon.

IR (Infrared) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A broad band is typically observed in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid group. A sharp peak around 1680-1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration. The C=C stretching of the alkene and the aromatic ring usually appear in the 1600-1650 cm⁻¹ region.

Specific spectral data has been reported in various studies, confirming the structure of synthesized this compound and its derivatives. mdpi.comniscpr.res.in

Applications of 2 Methylcinnamic Acid in Scientific Research

Methodological Advancements in Synthesis

The synthesis of this compound has evolved from classical methods to more sophisticated and efficient protocols. These advancements aim to improve yield, selectivity, and the environmental footprint of the synthetic process.

Optimization of Perkin Reaction Pathways

The Perkin reaction, a classical method for synthesizing cinnamic acids, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640). uns.ac.id For this compound, this involves the reaction of 2-methylbenzaldehyde (B42018) with acetic anhydride. vulcanchem.com Optimization of this pathway often involves adjusting the base catalyst and reaction conditions to improve yields, which can range from 60-70%. vulcanchem.com The reaction is typically catalyzed by the sodium or potassium salt of the carboxylic acid corresponding to the anhydride. uns.ac.id

Transition Metal-Catalyzed Coupling Reactions for Synthesis (e.g., Suzuki Coupling)

Transition metal-catalyzed reactions offer a versatile and efficient route to this compound. The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is a notable method. mdpi.comustc.edu.cn For instance, the reaction of 2-bromotoluene (B146081) with acrylic acid in the presence of a palladium catalyst can yield this compound. mdpi.com

The Suzuki coupling reaction provides another powerful tool for forming the carbon-carbon bonds necessary for the this compound scaffold. vulcanchem.combiosynth.com This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. ustc.edu.cn While direct synthesis of this compound via Suzuki coupling is less commonly detailed, the methodology is widely applied for creating substituted cinnamic acid derivatives. vulcanchem.com

Table 1: Comparison of Synthesis Methods for Cinnamic Acid Derivatives
MethodCatalyst/ReagentsKey AdvantageTypical Yield (%)
Perkin ReactionBase catalyst (e.g., Sodium acetate), Acetic anhydrideSimplicity60–70 vulcanchem.com
Heck ReactionPalladium catalyst, BaseHigh regioselectivityUp to 78 researchgate.net
Suzuki CouplingPalladium catalyst, Base, Boronic acidHigh regioselectivity80–85 vulcanchem.com

Asymmetric Hydrogenation with Chiral Catalysts (e.g., H8-BINAP-Ru(II) Complexes)

Asymmetric hydrogenation is a critical technique for producing chiral molecules with high enantiomeric purity. acs.org In the context of this compound, its hydrogenation using chiral catalysts can yield optically active 2-methyl-3-phenylpropanoic acid. The use of Ruthenium(II) complexes with chiral ligands like H8-BINAP has shown remarkable efficiency. researchgate.netresearchgate.net Specifically, the hydrogenation of this compound catalyzed by an H8-BINAP-Ru(II) complex results in a significantly higher enantiomeric excess (89% ee) compared to the non-hydrogenated BINAP-Ru(II) catalyst (30% ee). researchgate.netresearchgate.netthieme-connect.com This highlights the superior performance of the H8-BINAP ligand in achieving high stereoselectivity. thieme-connect.com These catalysts are effective for the asymmetric hydrogenation of various α,β-unsaturated carboxylic acids. researchgate.net

Table 2: Enantiomeric Excess in Asymmetric Hydrogenation of this compound
CatalystEnantiomeric Excess (ee)Conversion (%)
(S)-H8-BINAP-Ru(II)89% researchgate.netresearchgate.netthieme-connect.com95% thieme-connect.com
(R)-BINAP-Ru(II)30% researchgate.netresearchgate.netthieme-connect.com30% thieme-connect.com

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. theaic.org This approach has been successfully applied to the synthesis of cinnamic acid derivatives. grafiati.com For example, a Knoevenagel-Doebner condensation between a substituted benzaldehyde (B42025) and succinic anhydride using sodium hydroxide (B78521) as a base can be efficiently carried out under microwave irradiation to produce α-methyl cinnamic acid derivatives with high yields. theaic.org Microwave irradiation can also be utilized in Heck reactions for the synthesis of trans-cinnamic acids in water. thieme-connect.de

Application of Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize waste and environmental impact. acs.org This includes the use of catalytic reagents over stoichiometric ones, maximizing atom economy, and employing safer solvents and reaction conditions. acs.orgnsf.gov

In the synthesis of this compound and its derivatives, green approaches include:

Catalysis: Utilizing catalytic amounts of transition metals or enzymes reduces waste compared to stoichiometric reagents. acs.orgunife.it

Atom Economy: Designing reactions like the Heck coupling where a majority of the atoms from the reactants are incorporated into the final product. acs.org

Benign Solvents: Performing reactions in water, where possible, to avoid the use of volatile organic compounds. beilstein-journals.orgnih.gov For instance, a Cu/Ag-catalyzed double decarboxylative cross-coupling reaction between cinnamic acids and aliphatic acids has been developed in an aqueous solution. researchgate.net

Derivatization and Functionalization Strategies

The structural framework of this compound can be modified to create a diverse range of derivatives with potentially enhanced properties. beilstein-journals.org These strategies often target the carboxylic acid group or the aromatic ring.

Functionalization of the carboxylic acid group is a common strategy. beilstein-journals.org This can be achieved through:

Esterification: Reaction with alcohols, often under acidic conditions (Fischer esterification), to form the corresponding esters. nsf.gov

Amidation: Reaction with amines to form amides. This can be facilitated by coupling agents or by converting the carboxylic acid to a more reactive species like an acid chloride. beilstein-journals.org

The aromatic ring and the alkene bond also present opportunities for functionalization. The chlorine substituent in a compound like 2-chloro-6-methylcinnamic acid can participate in further reactions, such as Suzuki-Miyaura coupling, to introduce diverse substituents. vulcanchem.com Additionally, reactions like the Hunsdiecker reaction can be used to replace the carboxylic acid group with a halogen, as demonstrated with p-methoxycinnamic acid. researchgate.net

Carboxylic Acid Group Functionalization (e.g., O/N-Acylations, Amidation, Esterification)

The carboxylic acid group of this compound is a prime site for functionalization, enabling the synthesis of a wide array of derivatives such as esters and amides. These transformations are crucial for modifying the compound's physical, chemical, and biological properties.

Amidation: The formation of an amide bond is a common transformation. For instance, this compound can be reacted with an amine in the presence of a coupling reagent. A notable example is the synthesis of (E)-N-(2-methylcinnamoyl)-amantadine. mdpi.com In this reaction, this compound is treated with amantadine (B194251) using O-(benzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as a coupling agent and triethylamine (B128534) as a base. mdpi.com This method, often employed in peptide synthesis, provides the corresponding amide in high yield. mdpi.com Other methods for amidation include the use of reagents like PPh₃/I₂ and PCl₃, which can activate the carboxylic acid for reaction with an amine. beilstein-journals.org

Esterification: Ester derivatives of this compound can be prepared through various methods. One approach involves the direct condensation of this compound with an alcohol. For example, the reaction of this compound with 4-methoxyphenethyl alcohol in the presence of 2-methyl-6-nitrobenzoic anhydride and 4-dimethylaminopyridine (B28879) yields 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate. researchgate.net Another strategy is the Pummerer-type rearrangement, where carboxylic acids react with dimethyl sulfoxide (B87167) (DMSO) under metal-free conditions to form methylthiomethyl esters. lookchem.com However, the yield for this compound in this reaction is moderate, suggesting sensitivity to steric hindrance. lookchem.com

The functionalization of the carboxylic acid group can be achieved using a variety of reagents and catalysts, as summarized in the table below.

TransformationReagents and ConditionsProduct TypeReference
AmidationAmantadine, TBTU, Et₃N, CH₂Cl₂Amide mdpi.com
AmidationPPh₃/I₂Amide beilstein-journals.org
AmidationPCl₃Amide beilstein-journals.org
Esterification4-methoxyphenethyl alcohol, 2-methyl-6-nitrobenzoic anhydride, 4-dimethylaminopyridine, triethylamineEster researchgate.net
EsterificationDMSO, metal-freeMethylthiomethyl ester lookchem.com

Oxidative Acylations for Derivative Preparation

Oxidative acylation presents an alternative route to traditional O/N-acylation for preparing derivatives of cinnamic acids. beilstein-journals.org This method involves the oxidation of precursors like cinnamyl alcohol or aldehyde to generate an acyl intermediate that can then react with a nucleophile. beilstein-journals.orgnih.gov For instance, palladium-colloids can catalyze the esterification of cinnamyl alcohols via an initial silver oxide-catalyzed oxidation of the alcohol to the corresponding aldehyde. beilstein-journals.orgnih.gov While this general strategy is established for cinnamic acid derivatives, specific examples detailing the oxidative acylation of 2-methylcinnamyl alcohol or aldehyde are less common in the reviewed literature. However, the principles of these reactions are broadly applicable. beilstein-journals.orgnih.gov

Alkenyl/Alkynyl Carboxylation Methods

Carboxylation reactions involving alkenyl or alkynyl precursors provide a direct method for synthesizing α,β-unsaturated carboxylic acids like this compound and its derivatives.

Alkenyl Carboxylation: The carboxylation of alkenyl boron compounds with carbon dioxide (CO₂) is a significant advancement in this area. pku.edu.cn Copper(I) halides can catalyze the carboxylation of a wide range of alkenyl boronic acids and their pinacol (B44631) esters, affording the corresponding α,β-unsaturated carboxylic acids in moderate to high yields. pku.edu.cn This method demonstrates good functional group tolerance. pku.edu.cn While the general methodology is well-established for various alkenyl boron compounds, specific application to the direct synthesis of this compound would involve the carboxylation of an appropriate 2-methylstyrylboron derivative.

Alkynyl Carboxylation: The carboxylation of alkynes is another powerful tool. For example, the nickel-promoted alkylative or arylative carboxylation of alkynes with organoboronic acids and CO₂ can produce trisubstituted acrylic acids. researchgate.net A related method involves the reductive carboxylation of alkynes using CO₂ catalyzed by (N-Heterocyclic-Carbene)Copper(I) complexes. mit.edu The synthesis of α-methylcinnamic acid has been achieved through the reductive carboxylation of 1-phenyl-1-propyne, yielding a mixture of 2-phenylbut-2-enoic acid and α-methylcinnamic acid. mit.edu

This compound as a Building Block in Organic Synthesis

The chemical reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical field. researchgate.net Its structure can be strategically modified to create compounds with desired biological activities.

Intermediate for Complex Pharmaceutical Molecules

This compound serves as a key intermediate in the synthesis of various complex molecules with potential therapeutic applications. For example, it is a precursor for the synthesis of certain taxane (B156437) derivatives. google.com Furthermore, the amidation of this compound with amantadine, a drug used in the management of Parkinson's disease, has been explored to create novel hybrid molecules. mdpi.comresearchgate.net The resulting compound, (E)-N-(2-methylcinnamoyl)-amantadine, has been investigated for its potential neuroprotective effects. mdpi.comresearchgate.net

The hydrogenation of this compound is another important transformation. Asymmetric hydrogenation using a H₈-BINAP-Ru(II) complex as a catalyst yields a hydrogenated product with high enantiomeric excess. researchgate.netresearchgate.netacs.org This reaction is a key step in the enantioselective synthesis of fragrances and other chiral compounds. researchgate.net

PrecursorReactionProduct/ApplicationReference
This compoundAmidation with Amantadine(E)-N-(2-methylcinnamoyl)-amantadine (potential neuroprotective agent) mdpi.comresearchgate.net
This compoundAsymmetric Hydrogenation (H₈-BINAP-Ru(II) catalyst)Chiral saturated carboxylic acids (e.g., for fragrance synthesis) researchgate.netresearchgate.netacs.org
This compoundUsed in multi-step synthesisTaxane derivatives google.com

Neuropharmacological Investigations

Recent scientific inquiry has highlighted the potential of this compound and its derivatives in the context of neurodegenerative diseases. Research has focused on its effects in experimental models, its ability to alleviate cognitive and motor deficits, the underlying neuroprotective mechanisms, and its role in combating oxidative stress within neural tissues.

Modulatory Effects in Experimental Models of Neurodegenerative Disorders (e.g., MPTP-Induced Parkinson's Disease)

In experimental models of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a hybrid molecule derived from this compound and amantadine, known as (E)-N-(2-methylcinnamoyl)-amantadine (CA(2-Me)-Am), has been investigated for its antiparkinsonian activity. mdpi.comresearchgate.netuni-lj.si Parkinson's disease is a prevalent neurodegenerative disorder for which the development of novel and safer compounds is a significant area of medicinal chemistry. mdpi.commdpi.com Studies involving mice with MPTP-induced parkinsonism have been conducted to evaluate the neuroprotective effects of such derivatives. mdpi.comresearchgate.netuni-lj.si The research on derivatives of this compound is part of a broader effort to find more effective treatments for neurodegenerative conditions like Parkinson's and Alzheimer's disease. bas.bg

Amelioration of Cognitive Impairment and Motor Dysfunctions

A derivative of this compound, (E)-N-(2-methylcinnamoyl)-amantadine, has demonstrated notable effects in mitigating both cognitive and motor deficits in a mouse model of Parkinson's disease. mdpi.comresearchgate.netuni-lj.si In these studies, the compound significantly restored memory performance in parkinsonian mice. mdpi.comresearchgate.net Furthermore, neuromuscular coordination in the treated mice showed improvement, approaching the levels observed in control groups. mdpi.comresearchgate.net Specifically, in a rotarod test, mice treated with the this compound derivative spent a comparable amount of time on the rotating lever as the control group, indicating an amelioration of motor impairment. mdpi.com In a passive avoidance test, the derivative was shown to have a memory-protective effect. mdpi.com These findings suggest that this hybrid molecule is a promising candidate for addressing both motor disturbances and cognitive impairment associated with experimental Parkinson's disease. mdpi.comresearchgate.netuni-lj.si

Table 1: Effects of (E)-N-(2-methylcinnamoyl)-amantadine on Motor Coordination and Memory in an MPTP-Induced Parkinson's Disease Model

Behavioral Test Parameter Measured Effect of (E)-N-(2-methylcinnamoyl)-amantadine Reference
Rotarod TestTime on rotating leverNeuromuscular coordination approached control levels. mdpi.com
Passive Avoidance TestLatent reaction timeSignificantly restored memory performance. mdpi.com

Mechanistic Insights into Neuroprotection (e.g., Peroxisome Proliferator-Activated Receptor alpha (PPARα) Pathway Modulation)

The neuroprotective effects of cinnamic acid and its derivatives are linked to the modulation of the peroxisome proliferator-activated receptor alpha (PPARα) pathway. mdpi.comresearchgate.net Cinnamic acid has been identified as an agonist of PPARα, and its ability to protect dopaminergic neurons is associated with this function. mdpi.comnih.gov Research has demonstrated that oral administration of cinnamic acid upregulates PPARα in the cerebral cortex. nih.gov In a mouse model of Sandhoff disease, a neurodegenerative lysosomal storage disorder, the neuroprotective effects of cinnamic acid were absent in mice lacking PPARα, highlighting the critical role of this receptor in its mechanism of action. nih.gov Furthermore, cinnamic acid has been shown to activate PPARα to promote lysosomal biogenesis and reduce amyloid plaque pathology in a mouse model of Alzheimer's disease. umsha.ac.irumsha.ac.irresearchgate.net

Mitigation of Oxidative Stress in Neural Tissues

Cinnamic acid and its derivatives have been shown to possess antioxidant properties that can mitigate oxidative stress in neural tissues. mdpi.comresearchgate.netnih.gov Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. tandfonline.com Cinnamic acid has been observed to suppress oxidative stress and cholinergic dysfunction in the brains of diabetic mice, leading to improved memory. mdpi.comscribd.com Studies have shown that cinnamic acid can significantly inhibit the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the brain tissue of diabetic mice. nih.gov This antioxidant activity is attributed to the presence of vinyl fragments in its structure. nih.gov Furthermore, derivatives of cinnamic acid have demonstrated neuroprotective capabilities against damage induced by hydrogen peroxide in nerve cells. mdpi.com

Oncological Research and Antineoplastic Mechanisms

The potential of this compound and related cinnamic acid derivatives in cancer therapy has been a subject of investigation. umsha.ac.irumsha.ac.ir These compounds have been explored for their ability to induce programmed cell death in cancer cells, a key mechanism for their antineoplastic effects. umsha.ac.irumsha.ac.ir

Induction of Programmed Cell Death Pathways (e.g., Caspase Activation)

Cinnamic acid and its derivatives have been found to induce apoptosis, or programmed cell death, in various cancer cell lines. umsha.ac.ir This process is often mediated through the activation of caspases, which are a family of protease enzymes crucial for the execution of apoptosis. mdpi.com For instance, treatment with cinnamic acid has been shown to increase the levels of caspase-3 and caspase-8, confirming the induction of apoptosis. mdpi.com In some cancer cell lines, the pro-apoptotic effects of cinnamic acid derivatives are associated with the upregulation of pro-apoptotic genes like BAX and the downregulation of anti-apoptotic genes such as Bcl-2. mdpi.com Furthermore, some studies have indicated that the induction of apoptosis by certain derivatives is dependent on caspase-3 activation. google.com Research on a methylene (B1212753) chloride extract containing 4-methoxy-2-methylcinnamic acid demonstrated the induction of apoptosis in human Jurkat T cells through the intrinsic mitochondria-dependent activation of the caspase pathway, involving caspase-9 and caspase-3. researchgate.net

Inhibition of Key Intracellular Signaling Cascades (e.g., PI3K/Akt Pathway)

Recent in silico studies have explored the potential of cinnamic acid derivatives, including this compound, to interact with and inhibit key components of intracellular signaling pathways frequently dysregulated in cancer. umsha.ac.irumsha.ac.ir The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of various malignancies. umsha.ac.irumsha.ac.ir

Molecular docking analyses have been employed to predict the binding affinity of various cinnamic acid derivatives to the Akt1 catalytic cleft. umsha.ac.irumsha.ac.ir In one such study, this compound was evaluated alongside other natural cinnamic acids for its potential to inhibit Akt1. The study reported a binding energy of -5.48 kcal/mol and a predicted inhibition constant (Ki) of 435.70 µM for this compound against Akt1. umsha.ac.irumsha.ac.ir While these findings suggest a potential interaction, other derivatives like cynarin (B1669657) and rosmarinic acid demonstrated significantly higher binding affinities. umsha.ac.irumsha.ac.ir

It is important to note that these are computational predictions and require experimental validation to confirm the inhibitory activity and elucidate the precise mechanisms of action. Nevertheless, these studies provide a basis for further investigation into the role of this compound and related compounds as modulators of the PI3K/Akt signaling pathway. umsha.ac.irumsha.ac.ir

Cytotoxicity Profiles in Various Carcinoma Cell Lines

The cytotoxic potential of this compound and its derivatives has been investigated against several carcinoma cell lines. Studies have shown that cinnamic acid and its derivatives can induce cell death in cancer cells through various mechanisms, including the inhibition of histone deacetylases (HDAC). umsha.ac.irumsha.ac.ir

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively detailed in the provided context, related studies on other cinnamic acid derivatives offer insights into their potential. For instance, certain N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives have shown cytotoxic activity against HeLa (cervical cancer), SKOV-3 (ovarian cancer), and MCF-7 (breast cancer) cells, with IC50 values ranging from approximately 8 to 93 µg/mL. mdpi.com Another study highlighted that linking 4-methylcinnamic acid to an oleanolic acid derivative significantly improved the inhibition of MCF-7 cells. nih.gov

It has been noted that the presence of an α,β-unsaturated bond in the structure of cinnamic acid derivatives may be crucial for their potential therapeutic effect in cancer treatment. mdpi.com The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and arrest the cell cycle. nih.gov

Table 1: Predicted Binding Affinity of this compound against Akt1

Compound Binding Energy (kcal/mol) Predicted Inhibition Constant (Ki)
This compound -5.48 435.70 µM

Data from in silico molecular docking studies. umsha.ac.irumsha.ac.ir

Immunomodulatory and Anti-inflammatory Studies

Modulation of Prostaglandin (B15479496) Synthesis

This compound has been shown to possess anti-inflammatory properties, which are believed to be mediated, at least in part, through the inhibition of prostaglandin synthesis. biosynth.com Prostaglandins (B1171923) are lipid compounds that play a crucial role in the inflammatory response. nih.gov The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes. biosynth.comgoogle.com

Research suggests that this compound may inhibit prostaglandin synthesis by interacting with prostanoid receptors, which are cell surface proteins that bind to inflammatory agents. biosynth.com This interaction can lead to the inhibition of COX enzymes, thereby reducing the production of prostaglandins. biosynth.com The anti-inflammatory effects of related compounds, such as coumarin (B35378) and its derivatives, are also attributed to their ability to inhibit the cyclooxygenase enzyme system. nih.gov

Interaction with Inflammatory Receptors (e.g., Prostanoid Receptors)

The immunomodulatory effects of this compound are linked to its interaction with inflammatory receptors, specifically prostanoid receptors. biosynth.com These receptors are a family of G-protein coupled receptors that mediate the effects of prostaglandins. nih.gov By binding to these receptors, this compound can modulate the downstream signaling pathways that lead to inflammation. biosynth.com

While the precise binding affinities and interaction sites of this compound on various prostanoid receptor subtypes have not been fully elucidated, the available information indicates that this interaction is a key mechanism underlying its anti-inflammatory activity. biosynth.com

Targeting Receptor-Interacting Serine-Threonine Kinases (e.g., RIPK3)

In silico studies have identified this compound as a potential inhibitor of Receptor-Interacting Serine-Threonine Kinase 3 (RIPK3). semanticscholar.org RIPK3 is a key mediator of necroptosis, a form of programmed cell death that plays a role in inflammation. nih.gov

A molecular docking analysis evaluated the binding affinity of twenty different cinnamic acid derivatives against the RIPK3 active site. semanticscholar.org In this study, this compound exhibited a binding energy of -5.47 kcal/mol and a predicted inhibition constant (Ki) of 97.43 µM. semanticscholar.org Although other cinnamic acid derivatives like cynarin and rosmarinic acid showed more potent inhibitory potential in this computational model, the findings suggest that this compound may have a role in modulating RIPK3 activity. semanticscholar.org Further experimental validation is necessary to confirm these in silico predictions and to understand the therapeutic implications of targeting RIPK3 with this compound.

Table 2: Predicted Inhibitory Activity of this compound against RIPK3

Compound Binding Energy (kcal/mol) Predicted Inhibition Constant (Ki)
This compound -5.47 97.43 µM

Data from in silico molecular docking studies. semanticscholar.org

Antimicrobial and Antifungal Efficacy

This compound has demonstrated notable antimicrobial and antifungal properties. Research indicates that the ortho-methyl substitution in its structure enhances its lipophilicity, which may improve its ability to permeate the membranes of microbial targets. researchgate.net

Studies have reported its strong antifungal activity against the white-rot fungus Lenzites betulina and the brown-rot fungus Laetiporus sulphureus. researchgate.netsigmaaldrich.com The presence of the methyl group at the ortho position is suggested to have a considerable influence on its inhibitory action against these fungi. researchgate.net The structural features contributing to the antifungal properties of related phenylpropenes include the presence of an acid group and a conjugated double bond. researchgate.net

In terms of antibacterial activity, preliminary data has shown that this compound exhibits inhibitory effects. One study reported that α-methyl-cinnamic acid had one of the lowest Minimum Inhibitory Concentration (MIC) ranges against Staphylococcus aureus isolates. bohrium.com Other research has indicated MIC values of 32–64 µg/mL for this compound against Staphylococcus aureus and Escherichia coli. vulcanchem.com

Table 3: Reported Antimicrobial and Antifungal Activity of this compound

Organism Activity Finding
Lenzites betulina (white-rot fungus) Strong antifungal activity Presence of ortho-methyl group may have considerable influence on inhibitory action. researchgate.net
Laetiporus sulphureus (brown-rot fungus) Strong antifungal activity Presence of ortho-methyl group may have considerable influence on inhibitory action. researchgate.net
Staphylococcus aureus Antibacterial activity MIC values of 32–64 µg/mL reported. vulcanchem.com
Escherichia coli Antibacterial activity MIC values of 32–64 µg/mL reported. vulcanchem.com

Inhibition of Bacterial Growth and Biofilm Formation

This compound has demonstrated notable capabilities in hindering bacterial growth and the formation of biofilms. Research indicates that cinnamic acid and its derivatives can inhibit bacterial growth at concentrations ranging from 15 to 25 mM. mdpi.com Specifically, α-methyl-cinnamic acid has shown a low minimum inhibitory concentration (MIC) range of 1–5 mg/mL against various bacterial isolates. nih.gov The inhibitory effect of these compounds is further evidenced by an increased doubling time or a longer lag phase in bacterial growth, even at concentrations as low as 5 mM. mdpi.commdpi.com

Biofilms, which are communities of microorganisms encased in a self-produced matrix, are notoriously resistant to antimicrobial agents. mdpi.commdpi.com Cinnamic acid derivatives have been investigated for their impact on these resilient structures. mdpi.commdpi.com Studies have shown that these compounds can effectively prevent biofilm formation. For instance, at concentrations of double and quadruple the MIC, certain derivatives achieved over 90% efficacy in preventing biofilm formation by methicillin-resistant coagulase-negative Staphylococcus (MRCNS) strains. mdpi.commdpi.com Furthermore, compounds like salicylaldehyde (B1680747), vanillin, and α-methyl-trans-cinnamaldehyde have exhibited significant inhibition of biofilm formation, with reduction rates between 70% and 93%. nih.gov

The mechanism behind this anti-biofilm activity involves the downregulation of specific genes responsible for biofilm development. Gene expression analysis has revealed that treatment with compounds such as salicylaldehyde and α-methyl-trans-cinnamaldehyde leads to a significant decrease in the expression of genes like ica-A, clf-A, and fnb-A in resistant bacterial isolates. nih.gov

Antifungal Potency Against Wood-Rot Fungi (e.g., Lenzites betulina, Laetiporus sulphureus)

(E)-2-Methylcinnamic acid has been identified as a potent antifungal agent, particularly against wood-rot fungi. nih.govnih.govencyclopedia.pub In vitro studies have demonstrated its strong inhibitory activity against both the white-rot fungus Lenzites betulina and the brown-rot fungus Laetiporus sulphureus. nih.govsapub.org This activity is part of a broader group of cinnamaldehyde (B126680) and eugenol (B1671780) congeners that show significant antifungal properties. nih.govsapub.org

The structural features of these compounds play a crucial role in their antifungal efficacy. The presence of a carboxylic acid group, a conjugated double bond, and the length of the hydrocarbon chain outside the benzene (B151609) ring are all contributing factors. nih.gov Furthermore, the positioning of the methyl group at the ortho position on the phenyl ring is thought to have a considerable influence on the inhibitory action against L. betulina and L. sulphureus. nih.govsapub.org The lipophilicity, or the ability of the compound to dissolve in fats and lipids, also appears to be a key determinant in the toxicity of these phenylpropenes to the fungi. nih.gov

Table 1: Antifungal Activity of (E)-2-Methylcinnamic Acid and Related Compounds against Wood-Rot Fungi

CompoundTarget FungiObserved ActivityKey Structural Features for Activity
(E)-2-Methylcinnamic acidLenzites betulina (white-rot), Laetiporus sulphureus (brown-rot)Strong antifungal activity nih.govnih.govencyclopedia.pubsapub.orgAcid group, conjugated double bond, ortho-position of methyl group nih.govsapub.org
CinnamaldehydeLenzites betulina, Laetiporus sulphureusStrong antifungal activity nih.govnih.govencyclopedia.pubAldehyde group, conjugated double bond nih.gov
α-Methyl cinnamaldehydeLenzites betulina, Laetiporus sulphureusStrong antifungal activity nih.govnih.govencyclopedia.pubAldehyde group, conjugated double bond nih.gov
EugenolLenzites betulina, Laetiporus sulphureusStrong antifungal activity nih.govnih.govencyclopedia.pub-
IsoeugenolLenzites betulina, Laetiporus sulphureusStrong antifungal activity nih.govnih.govencyclopedia.pub-

Mechanisms of Fungal Growth Inhibition (e.g., Disruption of Cellular Redox Homeostasis, MAPK Pathway Targeting)

The antifungal action of cinnamic acid derivatives, including this compound, is multifaceted. One of the key mechanisms involves the disruption of cellular redox homeostasis. nih.gov Natural phenolic compounds can act as redox cyclers within fungal cells, leading to an imbalance in the cellular redox state and subsequent inhibition of growth. nih.gov This disruption can also affect redox-sensitive cellular components. nih.gov

Overcoming Antifungal Tolerance

A significant challenge in antifungal therapy is the development of tolerance in fungal pathogens. Cinnamic acid analogs, such as 4-methylcinnamic acid, have shown potential as "intervention catalysts" to overcome this tolerance. nih.govmdpi.commedchemexpress.com These compounds can enhance the effectiveness of conventional cell wall-disrupting antifungal agents like caspofungin. nih.govmdpi.com

The mechanism for overcoming tolerance can be linked to the compound's chemical structure. For example, 4-methylcinnamic acid was found to overcome the tolerance of a glutathione (B108866) reductase mutant (glr1Δ) of Saccharomyces cerevisiae to 4-methoxycinnamic acid. nih.govmdpi.comnih.gov This suggests that the methyl group at the para position is critical for this effect. nih.govmdpi.com Glutathione reductase is essential for maintaining cellular redox homeostasis, and its impairment can lead to increased susceptibility. nih.gov

Furthermore, certain cinnamic acid derivatives can act as chemosensitizers, meaning they can make fungal pathogens more susceptible to other antifungal drugs. nih.gov For instance, 4-chloro-α-methylcinnamic acid was able to overcome the tolerance of Aspergillus fumigatus antioxidant MAPK mutants to the fungicide fludioxonil. nih.govmdpi.com By co-administering these cinnamic acid derivatives, the minimum inhibitory concentrations of the primary antifungal agents can be significantly lowered, representing a promising strategy for more effective fungal control. nih.gov

Antioxidant Capacity and Oxidative Stress Modulation

Radical Scavenging Mechanisms (e.g., DPPH, ABTS)

This compound and its derivatives have been evaluated for their antioxidant properties through various in vitro assays, including the scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. These assays are commonly used to assess the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

While some studies on cinnamamide (B152044) derivatives indicated relatively weak antiradical properties compared to standards like ascorbic acid, certain derivatives did show promising activity. mdpi.commdpi.com The antioxidant potential of these compounds is an area of active research, with results varying depending on the specific derivative and the assay used. mdpi.commdpi.comscience.gov

Ferrous Ion Chelation Properties

The ability to chelate metal ions, particularly ferrous ions (Fe²⁺), is another important aspect of antioxidant activity. By binding to ferrous ions, a compound can prevent them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. This action helps to retard metal-catalyzed oxidation. tandfonline.comtandfonline.com

Table 2: Antioxidant Properties of Cinnamic Acid Derivatives

Antioxidant MechanismAssayCompound TypeKey Findings
Radical ScavengingDPPH, ABTSCinnamamide derivativesGenerally weak activity compared to ascorbic acid, but some derivatives showed promise. mdpi.commdpi.com
Metal Ion ChelationFerrous Ion Chelation AssaySintenin derivatives (related to cinnamic acid)One derivative showed 75.1% inhibition at 110 µg/mL, indicating notable iron affinity. tandfonline.comtandfonline.com
Metal Ion Chelation-Cynarin (hydroxycinnamic acid derivative)Acts as a chelator for Fe²⁺, preventing free radical formation. researchgate.net

Inhibition of Lipid Peroxidation in Biological Homogenates

The antioxidant capacity of cinnamic acid derivatives often includes the ability to inhibit lipid peroxidation, a key process in cellular damage initiated by oxidative stress. This process involves the degradation of lipids, leading to the formation of harmful byproducts like malondialdehyde (MDA). tandfonline.com The extent of lipid peroxidation in biological samples, such as brain homogenates, is frequently quantified by measuring MDA levels using the thiobarbituric acid (TBA) assay. tandfonline.comresearchgate.net

While the broader class of cinnamic acids is recognized for its antioxidant effects, including the prevention of lipid peroxidation, specific quantitative data detailing the inhibitory concentration of this compound was not prominent in the reviewed literature. scielo.brresearchgate.net Studies on related compounds, however, establish a clear precedent for this mechanism. For instance, research on synthesized derivatives of lignanoids and amides of cinnamic acid analogues consistently employs the inhibition of Fe(III)-ascorbate induced lipid peroxidation in rat brain homogenates as a key measure of antioxidant efficacy. tandfonline.comresearchgate.nettandfonline.com These studies confirm that modifications to the cinnamic acid structure can yield compounds with significant potential to protect against the lipid damage associated with neurodegenerative diseases and other pathologies. tandfonline.comresearchgate.net

Table 1: Methodology for Assessing Lipid Peroxidation Inhibition

Assay Component Description Reference
Biological Sample Freshly prepared rat brain homogenates are commonly used as a source of lipids susceptible to peroxidation. tandfonline.comtandfonline.com
Induction of Peroxidation Peroxidation is often induced experimentally using agents like ferrous ions (Fe²⁺) and vitamin C (ascorbate). tandfonline.com
Measurement Marker Malondialdehyde (MDA), a stable byproduct of lipid peroxidation, is used as a key indicator of oxidative damage. tandfonline.com

| Quantification Method | The Thiobarbituric Acid (TBA) assay is a colorimetric method used to determine MDA concentration. | tandfonline.com |

Phytochemical and Herbicidal Applications

Growth Inhibition of Parasitic Weeds (e.g., Cuscuta campestris)

This compound has been investigated for its phytotoxic properties, particularly its ability to inhibit the growth of parasitic weeds like Cuscuta campestris (dodder), which is responsible for significant crop losses globally. researchgate.netgrafiati.com In a structure-activity relationship study comparing various cinnamic acid derivatives, trans-2-methylcinnamic acid was evaluated for its effect on the in vitro growth of C. campestris seedlings. mdpi.com

The research revealed that the position of the methyl group on the phenyl ring is a critical determinant of its herbicidal activity. The study showed that trans-cinnamic acid, the parent compound, produced a 38.9% inhibition of seedling growth at a concentration of 1 mM. mdpi.com In contrast, trans-2-methylcinnamic acid (the ortho-methylated derivative) exhibited a decreased level of inhibitory activity compared to the unsubstituted trans-cinnamic acid. mdpi.com This finding suggests that substitution at the ortho position may hinder the molecule's ability to interact with its biological target in the weed, thereby reducing its phytotoxicity.

Table 2: Comparative Growth Inhibition of Cuscuta campestris Seedlings

Compound Concentration Growth Inhibition (%) Finding
trans-Cinnamic Acid 1 mM 38.9 ± 4.3 Baseline inhibitory activity. mdpi.com

Modulation of Plant Pathogen Virulence Systems (e.g., Type III Secretion System in Dickeya dadantii)

The Type III Secretion System (T3SS) is a critical virulence factor for many Gram-negative plant pathogenic bacteria, acting like a molecular syringe to inject effector proteins into host cells. researchgate.net Cinnamic acid and its derivatives are known to modulate the expression of T3SS genes. nih.gov In the soft-rot pathogen Dickeya dadantii, certain plant phenolic compounds like o-coumaric acid and t-cinnamic acid have been found to induce the expression of T3SS genes. nih.govplos.org

Conversely, research has identified trans-2-methylcinnamic acid as an active inhibitor of T3SS gene expression in the rice pathogen Xanthomonas oryzae pv. oryzae. frontiersin.orgsemanticscholar.org This inhibition is believed to occur through the HrpG-HrpX regulatory cascade, a key pathway controlling virulence. semanticscholar.org By suppressing the T3SS, trans-2-methylcinnamic acid can reduce the pathogen's ability to cause disease symptoms in plants. semanticscholar.org This demonstrates the potential of this compound as a basis for developing anti-virulence agents to protect crops.

Table 3: Modulation of T3SS in Plant Pathogens by Cinnamic Acid Derivatives

Compound Target Bacterium Effect on T3SS Regulatory Pathway
o-Coumaric Acid Dickeya dadantii Induction GacS/GacA-RsmB-RsmA-HrpL pathway. researchgate.netnih.gov
t-Cinnamic Acid Dickeya dadantii Induction GacS/GacA-RsmB-RsmA-HrpL pathway. researchgate.netnih.gov
p-Coumaric Acid Dickeya dadantii Repression HrpS-HrpL pathway. semanticscholar.org

| trans-2-Methylcinnamic Acid | Xanthomonas oryzae pv. oryzae | Inhibition | HrpG-HrpX regulatory cascade. semanticscholar.org |

Influence on Quorum Sensing in Microorganisms

Quorum sensing (QS) is a cell-to-cell communication system used by microorganisms to coordinate collective behaviors, such as biofilm formation and virulence factor production, based on population density. mdpi.com The inhibition of QS is a promising strategy for controlling bacterial infections without exerting the selective pressure that leads to antibiotic resistance. nih.gov

Cinnamic acid and its derivatives have been evaluated for their ability to interfere with QS systems. mdpi.com For example, studies on Chromobacterium violaceum, a common model for QS research, have shown that certain derivatives can inhibit the production of violacein, a QS-regulated pigment. nih.gov Specifically, research has demonstrated that α-methylcinnamic acid , an isomer of this compound, was able to completely inhibit quorum sensing at a concentration of 5 mM. nih.govmdpi.com However, the reviewed literature did not provide specific data on the direct activity of This compound itself as a quorum sensing inhibitor. The activity of its isomer suggests that the core cinnamic acid structure is a viable scaffold for developing QS inhibitors.

Table 4: Quorum Sensing Inhibition by Cinnamic Acid Derivatives

Compound Target Organism Activity Concentration for Inhibition
α-Methylcinnamic Acid Chromobacterium violaceum Complete QS Inhibition 5 mM nih.govmdpi.com
Cinnamyl Alcohol Chromobacterium violaceum Complete QS Inhibition 1 mM nih.gov
Methyl trans-Cinnamate Chromobacterium violaceum Complete QS Inhibition 1 mM nih.gov

| This compound | Not specified | Data not available in reviewed literature. | Not applicable |

Table of Mentioned Compounds

Compound Name
This compound
α-Methylcinnamic Acid
Caffeic Acid
Cinnamyl Alcohol
Cuscuta campestris
Dickeya dadantii
Malondialdehyde (MDA)
Methyl trans-Cinnamate
o-Coumaric Acid
p-Coumaric Acid
trans-Cinnamic Acid

Molecular Docking and In Silico Modeling

Computational techniques such as molecular docking and in silico modeling are powerful tools for investigating the interactions between small molecules like this compound and their biological targets.

Molecular docking studies have been employed to identify potential protein targets for derivatives of this compound. For instance, an amide of this compound, (E)-N-(2-methylcinnamoyl)-amantadine, was docked against several targets associated with Parkinson's disease, including monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT). mdpi.com The results indicated that the compound interacted most favorably with MAO-B, forming a hydrogen bond. mdpi.comresearchgate.net Although it also showed a good docking score with COMT, no hydrogen bonding was identified. mdpi.comresearchgate.net The active sites of MAO-B and COMT share some analogous amino acid residues, suggesting the possibility of designing dual inhibitors. mdpi.comresearchgate.net

In another study, this compound and other cinnamic acid analogs were screened against receptor-interacting serine-threonine kinase 3 (RIPK3), a target for anti-inflammatory drug discovery. umsha.ac.irsemanticscholar.org This highlights the use of in silico screening to identify potential therapeutic targets for known compounds. Similarly, this compound was evaluated as a potential inhibitor of matrix metalloproteinase-3 (MMP3) for the prevention of dental caries. nih.gov

Molecular docking not only identifies potential targets but also predicts the binding affinity and the likely conformation of the ligand within the protein's active site. The binding affinity is often expressed as a docking score or Gibbs free energy of binding (ΔGbinding).

For the (E)-N-(2-methylcinnamoyl)-amantadine, the docking score against MAO-B was found to be the most favorable among the tested targets. mdpi.com In the virtual screening against RIPK3, this compound had a calculated binding affinity (ΔGbinding) of -5.47 kcal/mol, corresponding to an inhibition constant (Ki) of 97.43 µM. umsha.ac.ir When screened against Akt1, a serine/threonine protein kinase, this compound showed a ΔGbinding of -5.48 kcal/mol. umsha.ac.ir

The following table presents the predicted binding affinities of this compound and a derivative against various protein targets:

CompoundProtein TargetPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
(E)-N-(2-methylcinnamoyl)-amantadineMAO-B-119.889 (score)Not reported
(E)-N-(2-methylcinnamoyl)-amantadineCOMT-111.957 (score)Not reported
This compoundRIPK3-5.4797.43 µM umsha.ac.ir
This compoundAkt1-5.48435.70 µM umsha.ac.ir
This compoundMMP2Not explicitly stated for this compound, but other cinnamic acids showed values < -10 kcal/mol researchgate.netNot explicitly stated for this compound researchgate.net
4-Methoxyphenethyl (E)-3-(o-tolyl)acrylateα-glucosidase-7.16Not reported

These predictions are crucial for prioritizing compounds for further experimental testing.

Structure-based virtual screening is a computational technique used to identify new, potentially active compounds from large databases by docking them into the three-dimensional structure of a biological target. This approach was used in a study focusing on RIPK3 inhibitors, where cinnamic acid derivatives were selected as a substrate for generating new potential inhibitors. umsha.ac.ir By understanding the pharmacophoric requirements for RIPK3 inhibition, this method can efficiently screen for novel analogues with improved binding affinities. umsha.ac.ir This strategy reduces the time and cost associated with traditional drug discovery methods. umsha.ac.ir

Spectroscopic and Spectrometric Characterization in Research Contexts

Spectroscopic and spectrometric methods are fundamental in the chemical analysis of this compound, providing detailed information about its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound and its derivatives. Both ¹H NMR and ¹³C NMR are routinely employed to provide detailed information about the carbon-hydrogen framework of the molecule.

In the analysis of a derivative, (E)-N-(2-methylcinnamoyl)-amantadine, ¹H NMR spectroscopy performed in DMSO-d₆ at 600 MHz revealed characteristic signals. mdpi.com Key peaks included a singlet at δ 7.59 for one proton, a doublet at δ 7.56 with a coupling constant of 15.6 Hz corresponding to a vinyl proton, and a singlet at δ 2.35 for the three protons of the methyl group. mdpi.com The ¹³C NMR spectrum, recorded at 151 MHz in the same solvent, showed signals at δ 164.5 (carbonyl carbon), and a peak at δ 19.9 corresponding to the methyl carbon, among others that define the aromatic and adamantane (B196018) structures. mdpi.com These spectral data are critical for confirming the successful synthesis and structural integrity of such derivatives.

¹H and ¹³C NMR Data for (E)-N-(2-methylcinnamoyl)-amantadine mdpi.com
NucleusSolventFrequencyChemical Shift (δ)MultiplicityAssignment
¹HDMSO-d₆600 MHz7.59s1H
¹HDMSO-d₆600 MHz7.56d, J=15.6 HzVinyl H
¹HDMSO-d₆600 MHz2.35sCH₃
¹³CDMSO-d₆151 MHz164.5C=O
¹³CDMSO-d₆151 MHz19.9CH₃

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to accurately determine the elemental composition of this compound and its derivatives. mdpi.com This method provides a highly precise mass-to-charge ratio (m/z), which allows for the calculation of the molecular formula with a high degree of confidence. For instance, in the analysis of (E)-N-(2-methylcinnamoyl)-amantadine, HRMS analysis yielded an m/z of 318.1830, which corresponds to the calculated value of 318.1828 for the molecular formula C₂₀H₂₅NNaO. mdpi.com This level of accuracy is crucial for unequivocally identifying the compound and distinguishing it from other molecules with similar masses. The analysis is often conducted in positive ion mode, scanning a range of m/z values, and using nitrogen as a nebulizer gas. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1H NMR, 13C NMR for structural confirmation)

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been applied to derivatives of this compound to elucidate their molecular structure and packing in the solid state.

For example, the crystal structure of (E)-N-(2-methylcinnamoyl)-amantadine was determined using single-crystal X-ray diffraction. mdpi.com The compound was found to crystallize in the monoclinic P2₁/c space group. mdpi.com The crystallographic data, including bond distances and angles, were compared with those of similar known structures to ensure accuracy. mdpi.com Such studies provide invaluable insights into the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding, which stabilize the crystal structure. mdpi.com The complete crystallographic data for such structures are often deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC) for access by the scientific community. mdpi.com

In Vitro Biological Assay Systems

In vitro biological assays are essential for evaluating the biological activities of this compound and its derivatives in a controlled laboratory setting. These assays utilize various cell and microbial culture models to screen for potential therapeutic effects.

Cell culture models are widely used to investigate the effects of this compound derivatives on mammalian cells.

Cancer Cell Lines : The cytotoxic effects of this compound derivatives have been tested against various human cancer cell lines. For instance, derivatives have been evaluated for their in vitro cytotoxicity against breast cancer (MCF-7), cervical cancer (HeLa), and other cancer cell lines using the MTT assay. kuleuven.bejapsonline.com Some derivatives have shown selective cytotoxicity, being more potent against cancer cells than normal cells. kuleuven.be For example, α-methylcinnamic acid was identified as a good inhibitor of AKR1C3, an enzyme implicated in cancer, with an IC₅₀ of 50 μM. conicet.gov.ar

Neuronal Cell Lines : In the context of neurodegenerative diseases, derivatives of this compound have been investigated for their neuroprotective potential. For example, a hybrid molecule of this compound and amantadine was studied for its potential as a neuroprotective agent in an experimental mouse model of Parkinson's disease. mdpi.comresearchgate.net

Macrophages : The anti-inflammatory properties of this compound have been assessed using macrophage cell lines like RAW 264.7. nih.gov In these studies, the ability of the compound to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages is measured. nih.govgoogle.com

Microbial culture assays are employed to determine the antimicrobial activity of this compound and its derivatives.

Biochemical Assays for Enzyme Inhibition and Receptor Binding

The inhibitory potential of this compound against various enzymes has been a subject of computational and biochemical investigation. Molecular docking studies are frequently employed to predict the binding affinity of the compound to the active sites of target enzymes.

In a study targeting Akt1 (serine/threonine protein kinase), a key enzyme in cancer progression pathways, this compound was evaluated as a potential inhibitor. umsha.ac.ir The binding affinity was calculated using molecular docking simulations, which provide insights into the thermodynamic favorability of the interaction.

Similarly, the compound's potential to inhibit Matrix Metalloproteinase-3 (MMP3), an enzyme implicated in the degradation of the dentin matrix in dental caries, has been assessed. researchgate.net An in silico investigation evaluated 20 different cinnamic acid derivatives, including this compound, for their binding affinity to the MMP3 catalytic cleft. researchgate.net

Another area of investigation involves Receptor-Interacting Serine-Threonine Kinase 3 (RIPK3), where cinnamic acid analogs have been screened for their inhibitory potential through structure-based virtual screening. mdpi.com These computational assays are crucial first steps in identifying lead compounds for further drug development. mdpi.com While direct receptor binding assays for this compound are not extensively detailed, docking studies on derivatives have explored interactions with putative Parkinson's disease targets like monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT). researchgate.netmdpi.com

Below is a table summarizing the findings from various enzyme inhibition assays for this compound.

Table 1: Enzyme Inhibition Data for this compound

Target Enzyme Assay Type Findings Inhibition Constant (Ki) Source
Akt1 Molecular Docking Free Energy of Binding: -4.58 kcal/mol 435.70 µM umsha.ac.ir
MMP3 Molecular Docking Free Energy of Binding: -6.71 kcal/mol 12.21 µM researchgate.net

Assays for Antioxidant Activity (e.g., DPPH, ABTS, Lipid Peroxidation Inhibition)

The antioxidant properties of cinnamic acid and its derivatives are of significant scientific interest due to the role of oxidative stress in numerous pathologies. nih.gov The antioxidant capacity is often evaluated using a variety of in vitro assays that measure different aspects of antioxidant action, such as radical scavenging or prevention of lipid peroxidation. nih.govnih.gov

Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.gov For instance, studies on N-substituted cinnamamide derivatives have utilized these assays to determine their antiradical properties, although the derivatives showed relatively weak activity compared to standards like ascorbic acid.

The inhibition of lipid peroxidation is another critical measure of antioxidant efficacy, as lipid peroxidation can cause severe damage to cell membranes. nih.gov This is often assessed in biological samples like rat brain homogenates by measuring the production of malondialdehyde (MDA). nih.gov Research on derivatives of the closely related isomer, 4-methylcinnamic acid, has shown notable antioxidant activity in inhibiting iron-induced lipid peroxidation, with efficacy comparable to the well-known antioxidant curcumin. nih.gov These studies suggest that the cinnamic acid scaffold is a promising backbone for developing antioxidant compounds. nih.gov

Table 2: Antioxidant Activity of Cinnamic Acid Derivatives

Compound Type Assay Result (IC₅₀) Source
N-cinnamamide derivatives DPPH Radical Scavenging >300 µg/mL nih.gov
N-cinnamamide derivatives ABTS Radical Scavenging >400 µg/mL nih.gov

In Vivo Preclinical Models in Therapeutic Evaluation

Rodent Models for Neurodegenerative Diseases

The therapeutic potential of compounds derived from this compound has been evaluated in rodent models of neurodegenerative diseases, particularly Parkinson's disease (PD). researchgate.netmdpi.com One significant study focused on a synthesized amide derivative, (E)-N-(2-methylcinnamoyl)-amantadine, which combines the structures of this compound and the anti-Parkinsonian drug amantadine. researchgate.netmdpi.com

This hybrid compound was tested for its neuroprotective activity in an experimental PD model induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in C57BL/6 mice. researchgate.netmdpi.com The MPTP model is widely used as it recapitulates key pathological features of Parkinson's disease in rodents. researchgate.net

Neurobehavioral parameters were assessed using standardized tests:

Rotarod Test: This test evaluates motor coordination and balance. In the study, mice treated with the this compound derivative showed that their neuromuscular coordination approached the level of the control group, counteracting the motor impairment induced by MPTP. researchgate.netmdpi.com

Passive Avoidance Test: This assay is used to assess learning and memory. The derivative significantly restored memory performance in the parkinsonian mice. researchgate.netmdpi.com

These findings suggest that hybrids derived from this compound are promising agents for mitigating motor disturbances and cognitive deficits associated with experimental Parkinson's disease. researchgate.netmdpi.com

Animal Models for Cancer Research

While numerous cinnamic acid derivatives have demonstrated anticancer properties in in vitro studies, leading to their investigation as potential therapeutic agents, specific in vivo data for this compound are limited. umsha.ac.ir The general class of cinnamic acid derivatives is recognized for its potential to induce apoptosis, inhibit cell proliferation, and chemosensitize cancer cells. umsha.ac.ir In silico studies have identified this compound as a potential inhibitor of enzymes like Akt1, which are crucial in cancer cell survival pathways. umsha.ac.ir

In one screening study, this compound was among several plant volatiles tested for its effect on breast cancer, though it did not advance to in vivo testing in that particular research. The promising in vitro and in silico results for many cinnamic acid derivatives underscore the need for further validation in preclinical animal models to confirm their therapeutic efficacy and biological effects in a whole-organism context. umsha.ac.ir

Analytical Techniques for Quantitative and Qualitative Research

Chromatography-Based Separations (e.g., Thin-Layer Chromatography, Flash Chromatography)

Chromatography-based separation techniques are fundamental in the synthesis, purification, and analysis of this compound and its derivatives.

Thin-Layer Chromatography (TLC) is routinely used for qualitative monitoring of chemical reactions. researchgate.net For example, in the synthesis of amides from this compound, TLC is performed on precoated silica (B1680970) gel plates (e.g., Kieselgel 60F254) to track the consumption of starting materials and the formation of the product. researchgate.netmdpi.com The spots on the TLC plate are typically visualized under UV light (at 254 nm) or by using chemical staining reagents followed by heating. researchgate.net

Flash Chromatography is a preparative column chromatography technique used for the rapid purification of synthesized compounds. Following the synthesis of derivatives of this compound, the crude reaction mixture is often subjected to flash chromatography to isolate the target compound in high purity. researchgate.netmdpi.com This method utilizes a stationary phase, such as silica gel, and a mobile phase (solvent system) to separate the components of the mixture based on their differential adsorption. researchgate.net The purification of the (E)-N-(2-methylcinnamoyl)-amantadine amide, for instance, was accomplished using prepackaged silica columns designed for flash chromatography systems. researchgate.net

Flow Cytometry in Gene Expression Studies

Flow cytometry has emerged as a powerful, high-throughput technique for analyzing gene expression at the single-cell level, providing valuable insights into the regulatory effects of chemical compounds on biological systems. In the context of this compound, this methodology has been instrumental in elucidating its impact on gene expression, particularly within pathogenic bacteria.

Researchers have utilized flow cytometry to screen libraries of phenolic compounds, including this compound, for their ability to modulate the expression of specific genes. asm.orgasm.org A common approach involves the use of reporter plasmids where the promoter of a target gene is fused to a gene encoding a fluorescent protein, such as Green Fluorescent Protein (GFP). google.comgoogleapis.com Bacterial cells carrying these reporter plasmids are cultured in the presence of the test compound, and the resulting fluorescence intensity, which corresponds to the promoter activity of the target gene, is quantified using flow cytometry. google.comgoogleapis.comnih.gov

Studies investigating the effect of this compound on the Type III Secretion System (T3SS) in various plant pathogenic bacteria serve as a prime example of this application. The T3SS is a critical virulence factor for many Gram-negative bacteria. asm.orgnih.gov Flow cytometry has been employed to measure the expression of key T3SS-related genes, such as hrpA, hrpB, hrcC, and hpa1, in response to treatment with this compound and its analogs. nih.govnih.govresearchgate.net

For instance, in studies on Dickeya dadantii and Erwinia amylovora, bacterial cells containing a GFP reporter plasmid for the hrpA gene were treated with this compound. google.comnih.gov The mean fluorescence intensity (MFI) of the bacterial populations was then determined by flow cytometry to quantify the promoter activity. nih.govnih.gov These analyses have revealed that trans-2-Methylcinnamic acid can significantly alter the expression of T3SS genes. nih.govresearchgate.netnih.gov

The data generated from these flow cytometry experiments are often presented in tables that show the MFI of the reporter strain under different treatment conditions. This allows for a direct comparison of the effect of various compounds on gene expression.

Table 1: Effect of trans-2-Methylcinnamic Acid on hrpA Promoter Activity in Dickeya dadantii 3937

Time PointMean Fluorescence Intensity (MFI) ± Standard Deviation
12 h157.2 ± 11.7
24 h342.5 ± 16.6
Data sourced from a study where D. dadantii 3937 cells carrying a GFP reporter for hrpA were grown in a minimal medium supplemented with 0.1 mM of the compound. google.comnih.gov

Table 2: Effect of trans-2-Methylcinnamic Acid on hrpA Promoter Activity in Erwinia amylovora 273

Time PointMean Fluorescence Intensity (MFI) ± Standard Deviation
9 h303.8 ± 8.7
12 h262.5 ± 9.3
Data represents the promoter activity monitored by GFP intensity using flow cytometry. nih.gov

Table 3: Effect of trans-2-Methylcinnamic Acid on hpa1 Promoter Activity in Xanthomonas oryzae pv. oryzae (Xoo)

CompoundMean Fluorescence Intensity (MFI) ± Standard Deviation%DMSO
trans-2-Methylcinnamic acid7.26 ± 0.1636.91
Data from a screening assay where Xoo cells were grown in XOM2 medium supplemented with 200 μM of the compound. nih.gov

These findings, generated through the application of flow cytometry, demonstrate the utility of this technique in quantifying the influence of this compound on bacterial gene expression. google.comnih.govnih.govnih.gov The ability to rapidly screen compounds and obtain quantitative data on gene regulation at the single-cell level makes flow cytometry an invaluable tool in the study of the biological activities of chemical compounds like this compound.

Future Directions and Research Perspectives

Development of Novel 2-Methylcinnamic Acid Derivatives with Enhanced Efficacy and Selectivity

The structural scaffold of this compound provides a versatile platform for the synthesis of novel derivatives with improved biological activity. A primary focus of future research will be the rational design and synthesis of new molecules that exhibit enhanced efficacy and greater selectivity for specific biological targets.

One promising approach involves the creation of hybrid molecules, where this compound is combined with other known pharmacophores. For instance, a derivative has been synthesized by combining this compound with amantadine (B194251), a drug used in the management of Parkinson's disease. mdpi.comresearchgate.net This novel amide, (E)-N-(2-methylcinnamoyl)-amantadine, was synthesized via a peptide coupling method and has shown potential for treating motor disturbances and cognitive impairment in experimental Parkinson's disease models. mdpi.comresearchgate.net Another strategy involves incorporating substructures like 2-aminothiazole (B372263) to create derivatives with potent haemostatic activities. nih.gov

The ortho-methyl group on the phenyl ring is a key structural feature that can be leveraged. This substitution has been noted to enhance lipid solubility, which can improve the permeability of the molecule across microbial membranes. Further modifications to the core structure, such as the introduction of different functional groups on the phenyl ring or alterations to the acrylic acid side chain, could lead to derivatives with fine-tuned properties. For example, research on related cinnamic acid derivatives has shown that the nature and position of substituents play a significant role in their biological efficacy, including antimicrobial and anticancer activities. nih.govbiointerfaceresearch.com

Future work will likely focus on creating libraries of such derivatives to systematically explore structure-activity relationships (SAR). This will enable the identification of compounds with optimized potency against targets such as bacteria, fungi, cancer cells, and specific enzymes like matrix metalloproteinases (MMPs). biointerfaceresearch.comvulcanchem.com

Table 1: Examples of Synthesized this compound Derivatives and Their Potential

Exploration of Synergistic Effects in Combination Therapies

The potential of this compound and its derivatives may be significantly amplified when used in combination with other therapeutic agents. Investigating these synergistic effects is a critical area for future research, which could lead to more effective treatment strategies, lower required dosages, and a reduction in the development of drug resistance.

Studies on similar compounds have already demonstrated the validity of this approach. For example, certain cinnamic acid derivatives have shown synergistic chemosensitizing capabilities, augmenting the efficacy of cell wall-targeting antifungal agents like caspofungin and the fungicide fludioxonil. nih.gov Specifically, 4-chloro-α-methylcinnamic acid and 4-methylcinnamic acid were found to enhance the activity of conventional antifungal drugs. nih.gov Another study highlighted the ability of compounds like α-methylcinnamic acid to potentiate the effects of common biocides, such as lactic acid and cetyltrimethylammonium bromide (CTAB), against bacteria like Escherichia coli and Staphylococcus aureus. nih.gov

Future research should systematically screen this compound and its novel derivatives in combination with established drugs for various conditions. This could include:

Antimicrobial Therapies: Combining derivatives with antibiotics to tackle resistant bacterial strains (e.g., MRSA) or with antifungals to treat persistent fungal infections. mdpi.comcabidigitallibrary.org

Anticancer Therapies: Investigating combinations with standard chemotherapy agents or targeted therapies to enhance tumor cell killing and potentially overcome resistance mechanisms.

Neuroprotective Therapies: Exploring the use alongside current treatments for neurodegenerative diseases to achieve a multi-target therapeutic effect.

The fractional inhibitory concentration index (FICI) is a standard method used to quantify these interactions, as demonstrated in studies with related compounds where FICI values were calculated to assess synergy. nih.gov Such quantitative assessments will be vital in identifying the most promising combinations for further preclinical and clinical development.

Advanced Mechanistic Elucidation at the Molecular and Cellular Levels

While preliminary studies have shed some light on the mechanisms of action of this compound derivatives, a more profound understanding at the molecular and cellular levels is required. Advanced research in this area will be crucial for optimizing compound design and identifying precise clinical applications.

Current evidence suggests several potential mechanisms. For instance, the ortho-substitution in this compound is thought to enhance lipid solubility, which improves its ability to permeate and disrupt microbial cell membranes. vulcanchem.com In the context of cancer, derivatives of the parent compound, cinnamic acid, have been designed to act as inhibitors of matrix metalloproteinase-9 (MMP-9), an enzyme overexpressed in many cancers and involved in tumor progression. biointerfaceresearch.com Molecular docking studies have indicated that these compounds can bind effectively within the active site of MMP-9. biointerfaceresearch.com Furthermore, related cinnamic acids have been investigated as modulators of the Akt signaling pathway, which is crucial in cancer cell growth and survival. umsha.ac.ir

Future mechanistic studies should employ a range of advanced techniques, including:

Proteomics and Genomics: To identify specific protein targets and signaling pathways affected by the compounds in various cell types (e.g., cancer cells, neurons, microbes).

Enzyme Kinetics: To precisely quantify the inhibitory activity against specific enzymes, such as MMPs or kinases.

Biophysical Techniques: To study the direct interaction of the compounds with cellular membranes and other biological macromolecules.

Cellular Imaging: To visualize the subcellular localization of the compounds and their effects on cellular structures and processes like autophagy. nih.gov

For example, investigating the impact on the mitogen-activated protein kinase (MAPK) pathway in fungi, as has been done for related compounds, could reveal mechanisms for overcoming antifungal tolerance. nih.gov A deeper understanding of how these molecules interfere with quorum sensing in bacteria or induce apoptosis in cancer cells will guide the development of more potent and selective therapeutic agents. nih.gov

Translational Research for Potential Clinical Applications

Translating promising in vitro findings into tangible clinical applications is the ultimate goal of medicinal chemistry research. For this compound and its derivatives, this involves rigorous preclinical evaluation in relevant animal models, paving the way for potential human trials.

A key example of this translational pathway is the study of (E)-N-(2-methylcinnamoyl)-amantadine in a mouse model of Parkinson's disease. mdpi.comresearchgate.net In this research, the compound was administered to mice with MPTP-induced parkinsonism, and its effects on neurobehavioral parameters were assessed using tests like the rotarod and passive avoidance tests. mdpi.comresearchgate.net The findings demonstrated that the derivative significantly restored memory performance and improved neuromuscular coordination, indicating its potential as a therapeutic agent for treating motor and cognitive symptoms of Parkinson's disease. mdpi.comresearchgate.net

Similarly, various cinnamic acid derivatives have been evaluated for their in vitro cytotoxicity against human cancer cell lines, such as the A-549 lung cancer line, providing the basis for subsequent in vivo studies. biointerfaceresearch.com

Future translational research should focus on:

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Establishing the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds in animal models.

In Vivo Efficacy Studies: Testing the most promising derivatives in robust animal models of diseases like cancer, infectious diseases, and neurodegenerative disorders.

Biomarker Development: Identifying biomarkers to monitor the therapeutic response and target engagement in preclinical and, eventually, clinical settings.

The development of derivatives with specific applications, such as haemostatic agents to promote blood coagulation, also represents a significant area for translational research, moving from in vitro coagulation assays to in vivo models of bleeding. nih.gov

Table 2: Preclinical Evaluation of a this compound Derivative

Integration of Computational Chemistry and Artificial Intelligence in Compound Design and Activity Prediction

The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize drug discovery, and this approach is highly applicable to the study of this compound. These in silico methods can accelerate the design-synthesize-test cycle, reduce costs, and improve the success rate of identifying potent and selective drug candidates.

Molecular docking is a computational technique that has already been applied to cinnamic acid derivatives to predict and analyze their binding interactions with biological targets. For example, docking studies have been used to explore how these molecules fit into the binding site of enzymes like MMP-9 and the protein kinase Akt1, providing insights that support in vitro findings. biointerfaceresearch.comumsha.ac.ir These studies help in understanding the pharmacophoric requirements for inhibition, such as which parts of the molecule interact with key residues in the protein's active site. biointerfaceresearch.comsemanticscholar.org

Future research will increasingly rely on a broader range of computational tools:

Virtual Screening: Using large compound libraries to computationally screen for derivatives of this compound that are predicted to have high affinity for a specific target.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of derivatives with their biological activity, enabling the prediction of the potency of novel, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-protein complex over time to assess the stability of the binding interaction, as has been done for related compounds targeting MMP2 and RIPK3. semanticscholar.orgresearchgate.net

AI and Machine Learning: Training AI models on existing experimental data to predict ADME properties, potential toxicity, and biological activity of new derivative designs, thereby prioritizing the most promising candidates for synthesis.

By leveraging these computational approaches, researchers can rationally design the next generation of this compound derivatives, focusing synthetic efforts on molecules with the highest probability of success. For instance, computational analyses have been used to understand why certain enzymes cannot process related compounds like β-methyl cinnamic acid, which then guided the engineering of new enzyme variants capable of synthesizing valuable β-branched amino acids. nih.gov This synergy between computational prediction and experimental validation will be a cornerstone of future research in this field.

Table 3: Application of Computational Methods in Cinnamic Acid Research

Q & A

Q. How to comply with ethical guidelines when reporting bioactivity studies?

  • Best Practices :
  • Include a "Materials and Methods" section detailing CAS No. (2373-76-4), supplier (e.g., Kanto Reagents), and purity (>98%).
  • Disclose conflicts of interest and funding sources per CONSORT guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.